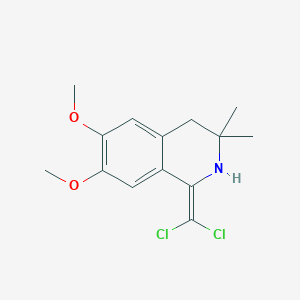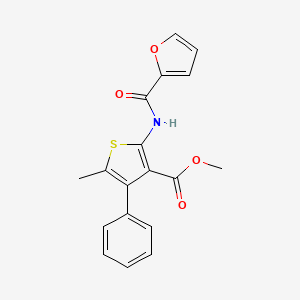
1-(dichloromethylene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including acylation, the Bischler-Napieralski reaction, reduction, and salt formation processes. One study reported the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine via these steps, achieving an overall yield of 41.1% (Lin Xi, 2011).
Molecular Structure Analysis
Molecular structure and stereochemistry are crucial for the biological activity of tetrahydroisoquinolines. Studies have utilized X-ray diffractometry to establish absolute configurations of derivatives, revealing that minor structural modifications can significantly influence molecular conformation and, potentially, chemical reactivity and interaction with biological targets (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Reactivity patterns of tetrahydroisoquinoline derivatives include interactions with acyl chlorides, leading to various reaction products. For instance, 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to react with acyl chlorides to produce 2-oxopyrimido[4,3-a]isoquinoline derivatives, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (V. Granik et al., 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of chemical compounds. While specific details on 1-(dichloromethylene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline are limited, related studies highlight the importance of crystal structure analysis in elucidating compound stability and potential for formulation (G. Argay et al., 1995).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, including acidity, basicity, reactivity towards various reagents, and potential for forming stable salts and complexes, are influenced by their molecular structure. Research into derivatives has provided insights into how substituents affect these properties, offering a basis for predicting the behavior of specific compounds in chemical and biological systems (S. Ju et al., 2013).
特性
IUPAC Name |
1-(dichloromethylidene)-6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(2)7-8-5-10(18-3)11(19-4)6-9(8)12(17-14)13(15)16/h5-6,17H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPRDMMCWTUOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=C(Cl)Cl)N1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethylidene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[(2,4-dichlorophenoxy)acetyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5675565.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5675576.png)
![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5675584.png)
![ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5675591.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5675607.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)
![3-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-pyridinone](/img/structure/B5675626.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5675632.png)
![4-benzyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5675638.png)
![4-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)morpholine](/img/structure/B5675652.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)
![(3aR*,6aR*)-2-acetyl-5-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5675663.png)
![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)